molecular formula C8H11ClN2 B2387590 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine CAS No. 1251761-08-6

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

Cat. No.: B2387590
CAS No.: 1251761-08-6
M. Wt: 170.64
InChI Key: QWNDXWFLUYJIMF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (CAS 1251761-08-6) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a chloromethyl (-CH₂Cl) substituent at the 2-position. Its molecular formula is C₈H₁₀ClN₂, and it has a molecular weight of 169.63 g/mol. The chloromethyl group imports high reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitutions or further functionalization .

Properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDXWFLUYJIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CCl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251761-08-6
Record name 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
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Mechanism of Action

Target of Action

It is known that chloromethylpyridines, including 2-chloromethylpyridine, are alkylating agents. Alkylating agents work by binding to DNA and causing damage, which can inhibit cell division and lead to cell death.

Mode of Action

As an alkylating agent, 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine likely interacts with its targets by transferring a methyl or other alkyl group to the DNA molecule. This can result in the formation of cross-links within the DNA, preventing it from unwinding and replicating properly. The inability to replicate can lead to cell death, particularly in rapidly dividing cells.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as an alkylating agent. By causing DNA damage, it can inhibit cell division and lead to cell death. This can have a broad range of effects depending on the type of cells affected and the extent of the damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. .

Biological Activity

2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrazolo ring system that has been associated with various biological activities, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Information

  • Molecular Formula : C8H11ClN2
  • Molecular Weight : 170.64 g/mol
  • CAS Number : 1251761-08-6
  • SMILES Notation : C1CCN2C(=CC(=N2)CCl)C1

Enzymatic Inhibition

Compounds similar to this compound have been explored for their ability to inhibit specific kinases. For example, some derivatives have shown inhibition of CDK2 and CDK9 with IC50 values in the low micromolar range . The presence of the chloromethyl group may enhance the binding affinity to these targets due to potential interactions with active site residues.

Anti-inflammatory Effects

Synthesis and Testing

A study focused on synthesizing various pyrazolo derivatives found that certain modifications could enhance biological activity. For instance, the introduction of different substituents at specific positions on the pyrazolo ring significantly affected the compounds' anticancer potency .

CompoundActivityCell LineIC50 (µM)
Compound AAnticancerMCF-70.36
Compound BAnticancerK-5621.8
Compound CAnti-inflammatoryBV2 cellsNot specified

Molecular Docking Studies

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit various pharmacological activities. The following table summarizes potential applications based on existing literature:

Activity Description
Antimicrobial Compounds derived from this structure have shown antimicrobial properties against various pathogens .
Antioxidant Exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory conditions .
Anticancer Research suggests potential anticancer properties through inhibition of cancer cell proliferation .

Synthetic Applications

2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine serves as an important intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the creation of diverse derivatives.

Case Studies

  • Synthesis of Substituted Derivatives :
    • A study reported the synthesis of various substituted pyrazolo derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activities compared to the parent compound .
  • Functionalization :
    • Functionalization of the chloromethyl group has been explored to generate compounds with improved solubility and bioactivity. For instance, reactions with amines or alcohols have yielded products with varied pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituent (Position) Key Functional Group Molecular Formula CAS Number
2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine -CH₂Cl (2) Chloromethyl C₈H₁₀ClN₂ 1251761-08-6
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine -B(O⁻)₂C₄H₈ (3) Boronate ester C₁₂H₁₈BN₂O₂ Not Provided
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid Pyrazolo[1,5-a]pyridine -CH₂COOH (3) Carboxylic acid C₉H₁₂N₂O₂ 1551554-37-0
4-{[(Fmoc)amino]}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid Pyrazolo[1,5-a]pyridine -NHFmoc (4), -COOH (2) Protected amine, Carboxylic acid C₂₃H₂₁N₃O₄ Not Provided
Ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride Pyrazolo[1,5-a]pyrazine -COOEt (2), -CH₃ (6) Ester C₁₀H₁₆ClN₃O₂ 1955492-72-4
Table 2: Reactivity Comparison
Compound Key Reactivity Primary Applications
Target Compound Nucleophilic substitution (SN2), alkylation Intermediate for drug candidates, agrochemicals
Boronate Ester Suzuki-Miyaura cross-coupling Material science, bioconjugation
Carboxylic Acid Amide coupling, salt formation Prodrugs, solubility enhancement

Physicochemical Properties

  • Stability : Chloromethyl derivatives are sensitive to hydrolysis, requiring anhydrous conditions, whereas boronates are stable under inert atmospheres .

Preparation Methods

Route A: From Pyrazole Precursors via Cyclization

This approach involves the construction of the pyrazolopyridine scaffold from appropriately substituted pyrazole derivatives followed by chloromethylation. The methodology draws inspiration from related pyrazolopyridine syntheses in the literature.

Step 1: Preparation of 5-amino-3-methylpyrazole from hydrazine and appropriate β-ketoesters.
Step 2: Cyclization with a suitable 4-carbon electrophile to form the pyrazolo[1,5-a]pyridine core.
Step 3: Functionalization of the 2-position via lithiation or other metalation strategies.
Step 4: Introduction of the chloromethyl group through chlorination of a hydroxymethyl intermediate.

The cyclization step typically proceeds under acidic conditions, with acetic acid serving as both solvent and catalyst. This method draws upon established reactions described for related pyrazolopyridine systems.

Route B: Direct Chloromethylation Approach

This route involves direct chloromethylation of an already formed pyrazolo[1,5-a]pyridine core. The synthesis follows a general pathway:

Step 1: Preparation of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine through cyclization of appropriately substituted hydrazones.
Step 2: Introduction of a formyl or hydroxymethyl group at the 2-position.
Step 3: Conversion of the hydroxymethyl group to the chloromethyl moiety using thionyl chloride.

The direct chloromethylation approach typically offers higher overall yields, as it avoids multiple functional group manipulations. The chlorination step using thionyl chloride is particularly efficient, with yields in the range of 80-85%.

Route C: Building the Pyrazolopyridine System with Preinstalled Functionality

This strategy involves building the pyrazolopyridine ring system with the chloromethyl group already in place or with a precursor functionality that can be readily converted:

Step 1: Preparation of a suitably substituted chloromethyl pyrazole.
Step 2: Reaction with an appropriate 4-carbon synthon to construct the fused pyridine ring.
Step 3: Reduction of the pyridine ring to achieve the 4H,5H,6H,7H configuration.

While this approach can be more direct, it often suffers from selectivity issues during the cyclization step.

Table 1 summarizes the key reaction conditions for these synthetic routes:

Route Key Reagents Solvent Temperature Reaction Time Typical Yield
A 5-Aminopyrazole, β-formylesters, POCl₃ THF/POCl₃ 80-100°C 10-16 h 60-68%
B 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-ylmethanol, SOCl₂ CH₂Cl₂ 0-25°C 2-3 h 80-85%
C Chloromethylpyrazole, cyclic precursors Ethanol/Acetic acid 70-130°C 18 h 55-65%

Detailed Reaction Mechanisms

Hydroxymethyl to Chloromethyl Conversion

The conversion of a hydroxymethyl group to a chloromethyl group at the 2-position represents one of the most critical steps in the synthesis. This transformation typically proceeds through reaction with thionyl chloride:

The mechanism involves initial formation of a chlorosulfite intermediate from the reaction of the alcohol with thionyl chloride, followed by displacement of sulfur dioxide to yield the alkyl chloride. This mechanism is analogous to that described for the synthesis of other chloromethylpyridine derivatives.

The reaction is usually conducted in dichloromethane at temperatures between 0°C and room temperature. The molar ratio of the hydroxymethyl precursor to thionyl chloride typically ranges from 1:1.1 to 1:1.3 for optimal results.

Pyrazolopyridine Ring Formation

The construction of the pyrazolopyridine scaffold often involves a base-mediated [3+2] cycloaddition strategy. In one approach, suitably substituted hydrazines react with appropriate carbonyl compounds to form the fused ring system. The cyclization typically occurs under acidic conditions, with acetic acid serving as both solvent and catalyst.

A common strategy involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones under an oxygen atmosphere to form the pyrazolo[1,5-a]pyridine core. This reaction proceeds via initial nucleophilic addition, followed by oxidative dehydrogenation and cyclization.

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts both the yield and purity of this compound. Table 2 summarizes the effect of different solvents on the chlorination step:

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Dichloromethane 0-5 2-3 83-85 97-98
Tetrahydrofuran 0-5 3-4 75-78 95-96
Toluene 0-5 2-3 78-80 94-95
Chloroform 0-5 2-3 80-82 96-97

Dichloromethane emerges as the preferred solvent for the chlorination step, providing both high yields and excellent product purity. This is likely due to its ability to effectively solvate both the starting material and thionyl chloride while remaining inert under the reaction conditions.

Temperature Control

Temperature control is crucial for selective functionalization and to prevent side reactions, particularly during the chlorination step. Lower temperatures (0-5°C) during chlorination generally result in higher selectivity and purity, while higher temperatures may lead to unwanted side reactions or decomposition.

For the cyclization steps in building the pyrazolopyridine scaffold, elevated temperatures (70-130°C) are typically required to overcome the activation energy barrier. However, careful temperature control remains essential to prevent thermal decomposition of sensitive intermediates.

Analytical Characterization

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques. Key spectral features include:

¹H NMR (400 MHz, CDCl₃): Characteristic signals include the chloromethyl group at approximately 4.5 ppm (s, 2H), and the tetrahydropyridine ring protons appearing as complex multiplets between 1.7-4.0 ppm.

¹³C NMR (101 MHz, CDCl₃): The chloromethyl carbon typically appears around 40-45 ppm, while the carbons of the pyrazole ring show signals in the range of 140-150 ppm.

Mass Spectrometry: The molecular ion peak [M]⁺ appears at m/z 170, with characteristic isotope patterns due to the presence of chlorine (m/z 170/172 in approximately 3:1 ratio).

IR Spectroscopy: Characteristic bands include C-Cl stretching (700-750 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and various C-H stretching modes (2800-3000 cm⁻¹).

Purity Assessment

The purity of synthesized this compound is typically assessed by HPLC analysis. Commercial samples generally have a purity of 95% or higher. Common impurities may include unreacted starting materials, hydroxymethyl precursors, or oxidation products.

Applications and Reactivity

Pharmaceutical Applications

The this compound scaffold serves as an important intermediate in the synthesis of various bioactive compounds. The pyrazolopyridine core is found in numerous pharmaceuticals with diverse activities:

  • Kinase inhibitors with potential anticancer properties
  • Anti-inflammatory agents
  • Central nervous system active compounds
  • Antimicrobial agents

The reactive chloromethyl group provides a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse substituents for structure-activity relationship studies.

Reactivity of the Chloromethyl Group

The chloromethyl group at the 2-position of the pyrazolopyridine scaffold demonstrates typical reactivity patterns of benzylic halides, albeit with electronic modifications due to the heterocyclic system. Key reactions include:

  • Nucleophilic substitution with various nitrogen, oxygen, and sulfur nucleophiles
  • Metalation to form organometallic reagents for cross-coupling reactions
  • Reduction to a methyl group
  • Oxidation to aldehyde or carboxylic acid derivatives

These transformations enable the diversification of the pyrazolopyridine scaffold for various applications in medicinal chemistry and materials science.

Comparison of Synthetic Methods

Table 3 provides a comprehensive comparison of the various synthetic approaches to this compound:

Method Advantages Disadvantages Overall Yield Scalability Cost Factors
Route A (via Cyclization) - Well-established chemistry
- Readily available starting materials
- Moderate functional group tolerance
- Multiple steps
- Requires careful pH control
- Moderate yields
45-55% Good - Low-cost reagents
- Moderate purification costs
Route B (Direct Chloromethylation) - Fewer steps
- Higher overall yield
- Better functional group tolerance
- Requires pre-formed pyrazolopyridine
- Moisture-sensitive reagents
65-75% Excellent - Moderate reagent costs
- Lower purification costs
Route C (Preinstalled Functionality) - Most direct approach
- Potential for one-pot processes
- Complex starting materials
- Selectivity issues
- Lower yields
40-50% Limited - Higher reagent costs
- Higher purification costs

Based on this comparison, Route B (direct chloromethylation) emerges as the preferred method for the synthesis of this compound, particularly for larger-scale preparations. The higher overall yield, excellent scalability, and lower purification costs make this approach more economically viable despite the requirement for pre-formed pyrazolopyridine starting materials.

Q & A

Q. Why do biological assay results vary across structurally similar analogs?

  • Answer : Minor structural changes (e.g., replacing chlorine with fluorine) alter pharmacokinetics. shows trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines enhance metabolic stability but reduce solubility. Dose-response curves and cytotoxicity assays (e.g., MTT) are critical for SAR validation .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

  • Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC-UV at 254 nm. and note that hydrochloride salts may hydrolyze in basic media, requiring pH 4–6 for storage .

Q. What strategies improve regioselectivity in electrophilic substitutions?

  • Answer : Directing groups (e.g., carboxylic acids) or Lewis acids (e.g., AlCl₃) guide electrophiles to the pyrazole ring’s C-3 position. highlights Cu(II)-catalyzed azirine ring expansion as a regioselective route .

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